

Application Note and Protocol for the Purification of 3-Hydroxypropanamide by Crystallization

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Compound of Interest

Compound Name: 3-Hydroxypropanamide

Cat. No.: B015828

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Introduction

3-Hydroxypropanamide is an organic compound containing both a hydroxyl and an amide functional group.[1] It serves as a valuable intermediate in the synthesis of various chemicals and pharmaceuticals.[1] The purity of **3-Hydroxypropanamide** is crucial for its subsequent applications. Crystallization is a widely used and effective technique for the purification of solid organic compounds.[2] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound will crystallize out of the solution, leaving the impurities dissolved.[2] This document provides a detailed protocol for the purification of **3-Hydroxypropanamide** using the crystallization technique.

Physicochemical Properties of 3-Hydroxypropanamide

A summary of the key physical and chemical properties of **3-Hydroxypropanamide** is presented in Table 1. This information is critical for selecting an appropriate solvent and developing the crystallization protocol. The compound is a white to off-white crystalline solid with a melting point in the range of 60-62°C.[4] It is soluble in water and polar organic solvents and is noted to be hygroscopic.[1][4]

Table 1: Physicochemical Properties of **3-Hydroxypropanamide**

Property	Value	Reference
Molecular Formula	C ₃ H ₇ NO ₂	[4][5]
Molecular Weight	89.09 g/mol	[4][5]
Appearance	White to Off-White Crystalline Solid	[4]
Melting Point	60-62 °C	[4]
Solubility	Soluble in water and polar organic solvents. Slightly soluble in Methanol. Soluble in DMSO.	[1][4]
Stability	Hygroscopic	[4]

Experimental Protocol: Purification of 3-Hydroxypropanamide by Crystallization

This protocol outlines the single-solvent recrystallization method for purifying **3-Hydroxypropanamide**. The selection of an appropriate solvent is crucial for successful recrystallization.[2][6] Based on the known solubility, a mixture of ethanol and water, or isopropanol are good starting points for solvent screening. This protocol will proceed with isopropanol as the primary solvent.

Materials and Equipment

- Crude **3-Hydroxypropanamide**
- Isopropanol (ACS grade or higher)
- Distilled water
- Erlenmeyer flasks
- Hot plate with magnetic stirring capabilities

- Magnetic stir bar
- Buchner funnel and flask
- Filter paper
- Glass funnel
- Spatula
- Ice bath
- Vacuum oven or desiccator

Procedure

- Solvent Selection and Dissolution:
 - Place a sample of crude **3-Hydroxypropanamide** (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of isopropanol (e.g., 5 mL) to the flask.
 - Gently heat the mixture on a hot plate with stirring.
 - Continue to add small portions of isopropanol until the **3-Hydroxypropanamide** completely dissolves.[3] Record the total volume of solvent used. It is important to use the minimum amount of hot solvent to ensure a good yield upon cooling.[6]
- Hot Filtration (Optional):
 - If insoluble impurities are observed in the hot solution, perform a hot filtration.
 - Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.
 - Place a piece of fluted filter paper in the hot glass funnel.
 - Quickly pour the hot solution through the filter paper into the clean, hot Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

- Crystallization:
 - Remove the flask containing the clear, hot solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.^[7]
 - Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.^{[6][7]}
- Isolation of Crystals:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly and wets the paper with a small amount of cold isopropanol.
 - Collect the crystals by vacuum filtration.
 - Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
- Drying:
 - Since **3-Hydroxypropanamide** is hygroscopic, it is important to dry the crystals thoroughly.^[4]
 - Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator over a suitable drying agent.

Data Collection and Analysis

Careful recording of experimental data is essential for evaluating the success of the purification. Table 2 provides a template for recording key quantitative data.

Table 2: Experimental Data Log for Crystallization of **3-Hydroxypropanamide**

Parameter	Value
Mass of Crude 3-Hydroxypropanamide (g)	
Solvent(s) Used	
Volume of Solvent(s) (mL)	
Mass of Purified 3-Hydroxypropanamide (g)	
Melting Point of Purified Product (°C)	
Percent Yield (%)	
Appearance of Purified Product	

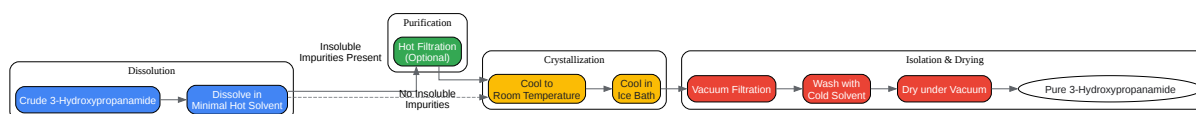
The percent yield can be calculated using the following formula:

$$\text{Percent Yield} = (\text{Mass of Purified Product} / \text{Mass of Crude Product}) \times 100\%$$

The purity of the final product can be assessed by its melting point. A sharp melting point close to the literature value (60-62 °C) indicates high purity.

Experimental Workflow

The following diagram illustrates the key steps in the purification of **3-Hydroxypropanamide** by crystallization.



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Caption: Workflow for the purification of **3-Hydroxypropanamide**.

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